molecular formula C11H14BFO4 B1438198 [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid CAS No. 1310939-56-0

[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid

Cat. No. B1438198
M. Wt: 240.04 g/mol
InChI Key: CVRNSCLHDCBFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid” is a boronic acid derivative . Its molecular formula is C11H14BFO4 and it has a molecular weight of 240.04 .


Synthesis Analysis

The synthesis of boronic acids like “[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid” is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for “[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid” is 1S/C11H14BFO4/c13-8-3-4-11 (10 (6-8)12 (14)15)17-7-9-2-1-5-16-9/h3-4,6,9,14-15H,1-2,5,7H2 .


Physical And Chemical Properties Analysis

“[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid” is a powder at room temperature .

Scientific Research Applications

  • Sensing Applications

    • Boronic acids are increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
  • Biological Labelling and Protein Manipulation

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
  • Separation Technologies

    • Boronic acids are also used in separation technologies . For example, they are used for electrophoresis of glycated molecules .
  • Development of Therapeutics

    • Boronic acids are used in the development of therapeutics . They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Chemical Biology and Medicinal Chemistry

    • Boronic acid-based cis-diol conjugation is one of the best-studied reactions among them . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
  • Material Chemistry

    • Boronic acids are also used in material chemistry . This includes the development of boronic acid-mediated biorthogonal tools for disease-related biomolecule recognition .
  • Organic Reactions

    • Boronic acids have been widely used in a wide range of organic reactions . This includes the preparation of sensors for carbohydrates and as potential pharmaceutical agents .
  • Synthesis of Compounds

    • With the growing importance of click reactions, boronic acids are also applied to the synthesis of compounds containing the boronic acid moiety .
  • Cross-Coupling Reactions

    • Borinic acids, a class related to boronic acids, have some applications in cross-coupling reactions .
  • Bioactive Compounds

    • Borinic acids have also been used as bioactive compounds .
  • Coordination Chemistry

    • Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
  • Preparation of Sensors

    • Boronic acids are used in the preparation of sensors for carbohydrates .

properties

IUPAC Name

[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO4/c13-8-3-4-11(10(6-8)12(14)15)17-7-9-2-1-5-16-9/h3-4,6,9,14-15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRNSCLHDCBFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2CCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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